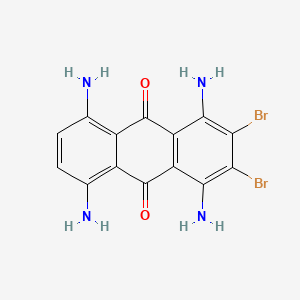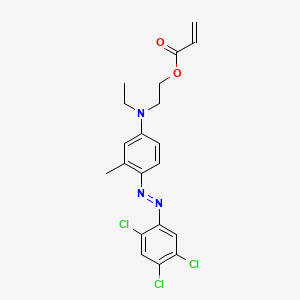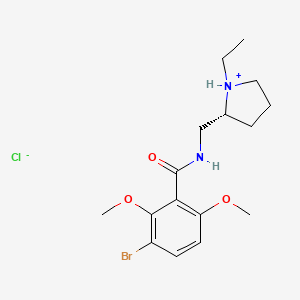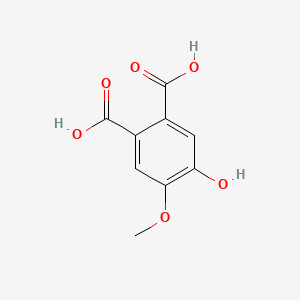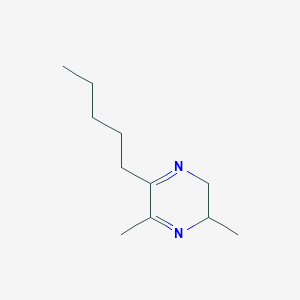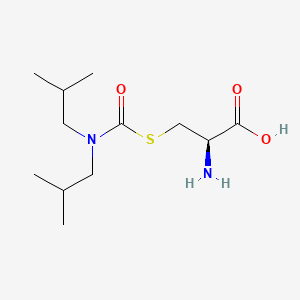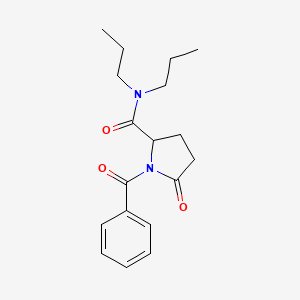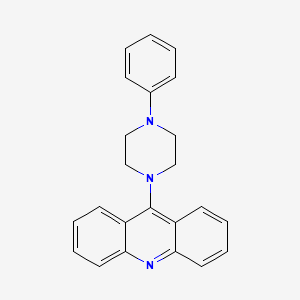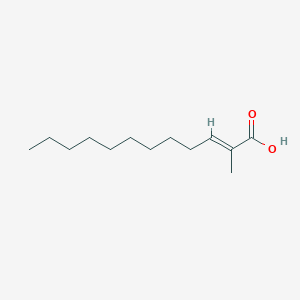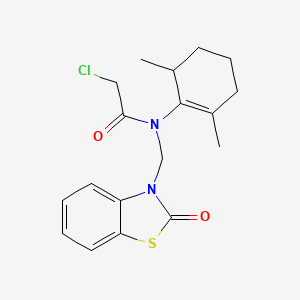
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the cyclohexene moiety, and finally the acetamide group. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, dimethylformamide, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres, and specific pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Cyclohexene derivatives: Compounds featuring the cyclohexene moiety with various functional groups.
Benzothiazole derivatives: Compounds containing the benzothiazole ring system with different substituents.
Propiedades
Número CAS |
78179-98-3 |
|---|---|
Fórmula molecular |
C18H21ClN2O2S |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Clave InChI |
WITVQAJDVKCTHV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
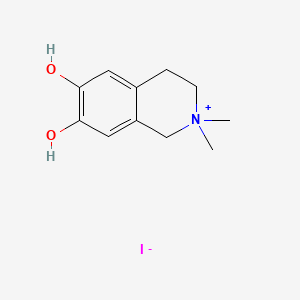
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
